molecular formula C8H15NO2 B1166549 MINKAMIDOPROPYLAMINE OXIDE CAS No. 124046-29-3

MINKAMIDOPROPYLAMINE OXIDE

Cat. No.: B1166549
CAS No.: 124046-29-3
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Description

Minkamidopropylamine Oxide (CAS 103819-45-0) is a surfactant derived from mink oil fatty acids and aminopropylamine oxide. Structurally, it consists of a hydrophobic minkamido chain linked to a hydrophilic amine oxide group. This zwitterionic nature allows it to act as a mild surfactant, emulsifier, and foam stabilizer in personal care products like shampoos, conditioners, and cleansers . Its amine oxide group confers pH-dependent behavior, enhancing compatibility with other surfactants while reducing irritation compared to harsher anionic counterparts.

Properties

CAS No.

124046-29-3

Molecular Formula

C8H15NO2

Synonyms

MINKAMIDOPROPYLAMINE OXIDE

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

Property This compound (CAS 103819-45-0) MIPA-LAURETH SULFATE (CAS 68003-13-4) MIPA-LAURYL SULFATE (CAS 54590-52-2/42504-46-1)
Functional Group Amine oxide Sulfate (ethoxylated) Sulfate (non-ethoxylated)
Charge Zwitterionic Anionic Anionic
Foaming Capacity Moderate High High
Irritation Potential Low Moderate to High High
Biodegradability Moderate Moderate Low to Moderate
Primary Use Mild cleansers, conditioners Shampoos, detergents Industrial cleaners, heavy-duty formulations

Structural and Functional Differences

  • This compound : The amine oxide group (-N⁺(O⁻)(CH₃)) reduces skin irritation by stabilizing foam at neutral pH. Its minkamido chain provides emollient properties, making it suitable for sensitive skin .
  • MIPA-LAURETH SULFATE : Contains an ethoxylated lauryl chain and sulfate group (-SO₄⁻), enhancing water solubility and lathering capacity. However, ethoxylation may introduce trace impurities like 1,4-dioxane, raising safety concerns .
  • Commonly used in industrial settings due to its cost-effectiveness .

Performance in Formulations

  • Mildness : this compound outperforms both sulfates in mildness, as demonstrated in in vitro skin model studies. Its zwitterionic structure minimizes lipid layer disruption .
  • Foam Stability : MIPA-LAURETH SULFATE generates denser foam but requires co-surfactants (e.g., cocamidopropyl betaine) to mitigate irritation. This compound provides stable, creamy foam without additives.
  • Environmental Impact: MIPA-LAURYL SULFATE exhibits slower biodegradability due to its non-ethoxylated hydrophobic chain, whereas this compound degrades more efficiently in aerobic conditions .

Q & A

Q. Q1. What are the established synthetic routes for Minkamidopropylamine Oxide, and how do reaction conditions influence yield and purity?

Methodological Answer: The primary synthesis involves the oxidation of Minkamidopropylamine using hydrogen peroxide or ozone under controlled pH (7–9) and temperature (40–60°C). Yield optimization requires monitoring reaction kinetics via HPLC to track intermediate formation . Purity (>95%) is achieved through recrystallization in ethanol-water mixtures, with impurities quantified via GC-MS. Comparative studies highlight solvent polarity as a critical factor in crystallization efficiency .

Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is standard for structural confirmation, with characteristic shifts at δ 2.7–3.1 ppm (N-oxide protons) and δ 170–175 ppm (amide carbonyl). Infrared (IR) spectroscopy validates N-O stretching vibrations (950–980 cm⁻¹). For purity assessment, High-Resolution Mass Spectrometry (HRMS) and elemental analysis (C, H, N) are indispensable .

Advanced Research Questions

Q. Q3. How can conflicting data on the compound’s stability in aqueous solutions be resolved?

Methodological Answer: Contradictions in stability studies often arise from variable buffer systems (e.g., phosphate vs. borate) and oxidation potential measurements. A systematic approach involves:

Conducting accelerated degradation studies under UV light and elevated temperatures (40–80°C).

Comparing degradation pathways via LC-MS/MS to identify hydrolytic vs. oxidative byproducts.

Applying Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Q. Q4. What strategies optimize this compound’s catalytic activity in amine-mediated reactions?

Methodological Answer: Advanced studies employ Design of Experiments (DoE) to evaluate factors like:

  • Substrate ratio (1:1 to 1:3 amine:oxidant).
  • Catalyst loading (0.5–5 mol%).
    Response Surface Methodology (RSM) identifies optimal conditions, while in-situ FTIR monitors reaction progress. Contradictory activity reports may stem from solvent dielectric effects or trace metal contamination, necessitating ICP-MS validation .

Experimental Design and Data Analysis

Q. Q5. How should researchers design experiments to assess the compound’s environmental toxicity?

Methodological Answer: Adopt the PECO framework (Population, Exposure, Comparator, Outcome):

  • Population : Aquatic organisms (e.g., Daphnia magna).
  • Exposure : Chronic (21-day) vs. acute (48-hour) dosing.
  • Comparator : Untreated controls and reference toxins (e.g., sodium dodecyl sulfate).
  • Outcome : LC50 values and oxidative stress biomarkers (e.g., glutathione peroxidase activity).
    Statistical analysis requires ANOVA with post-hoc Tukey tests to address variability in biological replicates .

Q. Q6. What methodologies reconcile discrepancies in reported solubility profiles?

Methodological Answer: Discrepancies arise from non-standardized shake-flask vs. potentiometric titration methods. A harmonized protocol includes:

Saturation solubility determination in biorelevant media (FaSSIF/FeSSIF) at 37°C.

Particle size analysis (via DLS) to account for polymorphic forms.

Cross-validation using Hansen Solubility Parameters (HSP) to predict solvent compatibility .

Data Interpretation and Peer Review

Q. Q7. How can researchers validate computational models predicting this compound’s reactivity?

Methodological Answer: Validate Density Functional Theory (DFT) models by:

Comparing calculated activation energies (ΔG‡) with experimental kinetic data.

Benchmarking against crystallographic data (e.g., bond angles/lengths from X-ray diffraction).

Publishing raw computational outputs (e.g., Gaussian log files) in supplementary materials for reproducibility .

Q. Q8. What criteria should reviewers use to assess mechanistic studies of the compound’s oxidation behavior?

Methodological Answer: Reviewers should prioritize:

  • Mechanistic evidence : Isotopic labeling (¹⁸O tracing) to confirm oxygen source in N-oxide formation.
  • Control experiments : Exclusion of radical scavengers (e.g., BHT) to rule out chain reactions.
  • Statistical rigor : Power analysis to justify sample sizes in kinetic studies .

Literature and Reproducibility

Q. Q9. How can researchers address gaps in historical literature on this compound’s applications?

Methodological Answer: Conduct a systematic review using PRISMA guidelines:

Search databases (SciFinder, PubMed) with controlled vocabularies (MeSH terms: “amine oxides,” “catalytic oxidation”).

Extract data from patents and non-English journals using translation tools.

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize understudied applications .

Q. Q10. What protocols ensure reproducibility in scaled-up syntheses?

Methodological Answer: Document critical parameters in a SOP (Standard Operating Procedure) :

  • Process Analytical Technology (PAT) : In-line pH and temperature monitoring.
  • Quality-by-Design (QbD) : Define Critical Quality Attributes (CQAs) like particle size distribution.
  • Batch records : Raw material certificates, equipment calibration logs, and deviation reports .

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